Guajadial D
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Overview
Description
The compound 5’,7’-dihydroxy-4-methyl-4’-phenyl-1-propan-2-ylspiro[2,3,4,4a,5,6-hexahydro-1H-naphthalene-7,2’-3,4-dihydrochromene]-6’,8’-dicarbaldehyde is a complex organic molecule with a unique spiro structure. This compound is characterized by its multiple hydroxyl groups, a phenyl ring, and a spiro linkage between a naphthalene and a chromene moiety. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and complex synthetic challenges.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’,7’-dihydroxy-4-methyl-4’-phenyl-1-propan-2-ylspiro[2,3,4,4a,5,6-hexahydro-1H-naphthalene-7,2’-3,4-dihydrochromene]-6’,8’-dicarbaldehyde typically involves multiple steps, including the formation of the spiro linkage and the introduction of functional groups. One common approach is to start with a naphthalene derivative and a chromene derivative, followed by a series of condensation reactions to form the spiro structure. The reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of such complex molecules is less common due to the intricate synthetic routes required. when produced, it often involves large-scale batch reactions with careful control of temperature, pressure, and reaction time to ensure high yields and purity. The use of automated reactors and continuous flow systems can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5’,7’-dihydroxy-4-methyl-4’-phenyl-1-propan-2-ylspiro[2,3,4,4a,5,6-hexahydro-1H-naphthalene-7,2’-3,4-dihydrochromene]-6’,8’-dicarbaldehyde: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as Lewis acids or bases .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
5’,7’-dihydroxy-4-methyl-4’-phenyl-1-propan-2-ylspiro[2,3,4,4a,5,6-hexahydro-1H-naphthalene-7,2’-3,4-dihydrochromene]-6’,8’-dicarbaldehyde: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compounds.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 5’,7’-dihydroxy-4-methyl-4’-phenyl-1-propan-2-ylspiro[2,3,4,4a,5,6-hexahydro-1H-naphthalene-7,2’-3,4-dihydrochromene]-6’,8’-dicarbaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The spiro structure may also play a role in its biological activity by affecting its binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
5,7-dihydroxy-4-methylcoumarin: Shares the dihydroxy and methyl groups but lacks the spiro structure.
4-methylumbelliferone: Contains a similar chromene moiety but differs in the substitution pattern.
6-fluoro-4-oxo-4H-chromene-3-carbaldehyde: Similar chromene structure with different functional groups.
Uniqueness
The uniqueness of 5’,7’-dihydroxy-4-methyl-4’-phenyl-1-propan-2-ylspiro[2,3,4,4a,5,6-hexahydro-1H-naphthalene-7,2’-3,4-dihydrochromene]-6’,8’-dicarbaldehyde lies in its spiro linkage, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5',7'-dihydroxy-4-methyl-4'-phenyl-1-propan-2-ylspiro[2,3,4,4a,5,6-hexahydro-1H-naphthalene-7,2'-3,4-dihydrochromene]-6',8'-dicarbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O5/c1-17(2)20-10-9-18(3)21-11-12-30(14-23(20)21)13-22(19-7-5-4-6-8-19)26-28(34)24(15-31)27(33)25(16-32)29(26)35-30/h4-8,14-18,20-22,33-34H,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDKMNYVVXIPCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2=CC3(CCC12)CC(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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